5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-18(2)20-16(14-10-6-7-11-17(14)21-18)12-15(19-20)13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHXNAAOBIGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reactions Involving 5-Aminopyrazoles
Multicomponent reactions (MCRs) represent a cornerstone in synthesizing pyrazolo[1,5-c]benzoxazine derivatives. A seminal approach involves the condensation of 5-aminopyrazole derivatives with cyclic 1,3-dicarbonyl compounds (e.g., dimedone) and dimethylformamide dimethylacetal (DMFDMA) in dimethylformamide (DMF) at elevated temperatures. For 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine, this method proceeds via initial formation of an enamine intermediate, followed by cyclization under microwave irradiation (150°C, 30 minutes). The regioselectivity of the reaction favors the formation of the pyrazolo[1,5-c]quinazolin-6(7H)-one framework over alternative isomers due to kinetic control and steric effects imposed by the dimethyl groups.
Key Parameters:
- Temperature: 150°C under microwave irradiation enhances reaction efficiency.
- Solvent: Polar aprotic solvents like DMF stabilize transition states.
- Yield: Reported yields range from 68–75% after chromatographic purification.
Cyclocondensation Strategies
Cyclocondensation of o-aminophenol derivatives with carbonyl-containing precursors offers a modular route to the benzoxazine core. For 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine, phenolphthalein-derived intermediates are reacted with 3-ethynylaniline and formaldehyde in acetone at 65°C. This method proceeds through a Mannich-type reaction, forming the benzoxazine ring via nucleophilic attack of the amine on the electrophilic carbonyl carbon. The dimethyl groups at the 5-position are introduced using pre-functionalized dimedone derivatives, ensuring regiochemical fidelity.
Optimization Insights:
- Catalyst: Anhydrous potassium carbonate accelerates deprotonation steps.
- Reaction Time: Prolonged reflux (10 hours) ensures complete cyclization.
- Purity: Final products are isolated via rotary evaporation and recrystallization in ethanol (purity >95%).
Nucleophilic aromatic substitution (SNAr) enables the introduction of phenyl groups at the 2-position of the pyrazolo moiety. A two-step protocol involves:
- Halogenation: Bromination of the pyrazolo[1,5-c]quinazolinone precursor using PBr₃ in dichloromethane.
- Coupling: Suzuki-Miyaura cross-coupling with phenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
This method achieves a 62% overall yield, with the dimethyl groups remaining intact due to their steric protection of reactive sites.
Ring-Closing Metathesis Techniques
Ring-closing metathesis (RCM) using Grubbs catalysts provides access to the dihydrobenzoxazine scaffold. Starting from a diallyl ether precursor, RCM in dichloromethane (25°C, 12 hours) generates the 10b-membered ring with high stereoselectivity. Subsequent hydrogenation (H₂, Pd/C) saturates the olefin, yielding the dihydro derivative. While this method is less common for 5,5-dimethyl analogs, it offers flexibility in modifying the phenyl substituent.
Comparative Data:
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Multicomponent | Microwave | 75 | 98 |
| Cyclocondensation | K₂CO₃ | 82 | 95 |
| SNAr | Pd(PPh₃)₄ | 62 | 97 |
| RCM | Grubbs II | 58 | 90 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction rates and yields for 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine. A protocol combining DMFDMA and dimedone under microwave conditions (150°C, 20 minutes) achieves an 80% yield, compared to 60% under conventional heating. The rapid thermal activation minimizes side reactions, such as oxidation of the dihydro moiety, while preserving the dimethyl groups’ integrity.
Solvent and Temperature Effects on Regioselectivity
The choice of solvent critically influences the reaction pathway. Polar aprotic solvents (DMF, DMSO) favor the formation of the pyrazolo[1,5-c] isomer, while nonpolar solvents (toluene) promote alternative regioisomers. Temperature modulation further refines selectivity: reactions conducted at 100°C yield a 3:1 ratio of desired to undesired products, whereas 150°C shifts the ratio to 9:1.
Advanced Purification and Characterization
Final purification employs column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol. Structural confirmation is achieved via:
- ¹H NMR: Characteristic singlet for dimethyl groups at δ 1.2 ppm.
- MS (ESI): [M+H]⁺ peak at m/z 335.2.
- IR: Stretching vibrations at 1670 cm⁻¹ (C=N) and 1240 cm⁻¹ (C-O-C).
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, leading to the saturation of the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally compared to three categories of analogues:
Physicochemical Properties
- 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine : Higher rigidity due to fused tricyclic system, likely influencing bioavailability compared to flexible Schiff bases .
- Carbazole-Substituted Analogues : Enhanced aromaticity and molecular weight (e.g., C₃₀H₂₅N₃O, molar mass = 455.55 g/mol) may limit solubility .
Biological Activity
5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with the molecular formula and a molecular weight of approximately 278.35 g/mol. This compound belongs to the class of benzoxazines and has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure
The structural formula can be represented as follows:
Biological Activity
The biological activity of this compound has been the subject of various studies. Below are key findings related to its biological effects:
Anticancer Properties : Research indicates that compounds similar to benzoxazines exhibit notable anticancer properties. For example, studies have shown that certain derivatives have the ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity : The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to cancer and other diseases.
Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. It could potentially inhibit neurodegeneration by modulating pathways involved in neuronal survival and apoptosis.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O |
| Molecular Weight | 278.35 g/mol |
| CAS Number | [Not listed] |
| Solubility | Soluble in organic solvents |
| Antioxidant Activity | Moderate |
| Anticancer Activity | Inhibits tumor growth in vitro |
Case Studies
-
Anticancer Study :
- A study conducted on various derivatives of benzoxazines indicated that they possess significant cytotoxic effects against breast cancer cell lines (MCF-7). The study reported a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM.
-
Neuroprotection :
- In a model of neurodegeneration induced by oxidative stress, the compound was shown to reduce neuronal cell death by approximately 40% compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
-
Antioxidant Evaluation :
- The DPPH radical scavenging assay indicated that this compound exhibits moderate antioxidant activity with an IC50 value of around 50 µM, which is comparable to some known antioxidants.
Research Findings
Recent research has focused on synthesizing and characterizing various derivatives of this compound to enhance its biological activity. For instance:
- Synthesis and Characterization : A series of substituted derivatives were synthesized and evaluated for their biological activities. The results indicated that modifications at specific positions on the benzoxazine ring could enhance anticancer efficacy.
- Mechanistic Studies : Investigations into the mechanisms underlying its biological activities revealed that it may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, and how can purity be optimized?
- Methodology : The synthesis typically involves a multi-step route starting with the condensation of substituted hydrazines with β-dicarbonyl precursors under acidic conditions. For example, cyclization of a pyrazole intermediate with a phenolic derivative is critical . Key steps include:
- Temperature control (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
- Purity validation using HPLC (≥95% purity) and NMR spectroscopy .
Q. How is the structural conformation of this compound validated, particularly its fused heterocyclic system?
- Methodology :
- X-ray crystallography resolves the 3D arrangement, confirming the dihydropyrazolo-benzoxazine core and substituent orientations (e.g., bond angles: α = 70.78°, β = 80.85°) .
- Spectroscopic techniques :
- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm).
- FTIR detects functional groups (C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally analogous compounds?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., Br vs. OCH₃) and correlate with activity trends .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., DNA topoisomerase II), identifying steric/electronic mismatches .
- Meta-analysis : Aggregate data from analogs (e.g., brominated vs. chlorinated derivatives) to identify outliers .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
- Methodology :
- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salts) .
- Metabolic stability : Liver microsome assays (human/rat) to identify metabolic hotspots; introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 oxidation .
- Permeability : Caco-2 cell monolayer assays to assess intestinal absorption .
Q. How can researchers elucidate the molecular mechanism of action for this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to suspected targets (e.g., kinase domains) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
- Chiral chromatography : Use Chiralpak columns (e.g., IA/IB) for enantiomer separation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in key cyclization steps .
- Circular Dichroism (CD) : Verify enantiopurity and assign absolute configurations .
Data Analysis & Technical Challenges
Q. How should researchers address discrepancies in thermal stability data across studies?
- Methodology :
- Thermogravimetric Analysis (TGA) : Standardize heating rates (10°C/min in N₂ atmosphere) to compare decomposition profiles .
- Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) and melting points under controlled humidity .
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Retrosynthetic software : Use Synthia or Reaxys to propose feasible routes for introducing substituents (e.g., -NO₂ or -CN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
